molecular formula C10H11ClN2O B3024094 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine CAS No. 1119450-64-4

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine

Cat. No. B3024094
M. Wt: 210.66 g/mol
InChI Key: ODKBFFJUADVYLU-UHFFFAOYSA-N
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Description

“2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine” is a chemical compound that is used for pharmaceutical testing . It has a molecular formula of C10H12Cl2N2O .


Synthesis Analysis

The synthesis of benzoxazole derivatives, such as “2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine”, involves various methodologies. These include the use of 2-aminophenols with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of “2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine” is represented by the SMILES string ClC1=CC2=C(C=C1C)OC(CCN)=N2.Cl . The molecular weight of this compound is 247.12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine” include a molecular weight of 247.13 and a predicted refractive index of 1.61 . It is a solid at room temperature .

properties

IUPAC Name

2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-6-4-8-9(5-7(6)11)14-10(13-8)2-3-12/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKBFFJUADVYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)OC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 2
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 3
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 4
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 5
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine

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